molecular formula C11H12ClNO3 B4536197 ethyl N-(3-chlorobenzoyl)glycinate CAS No. 66824-95-1

ethyl N-(3-chlorobenzoyl)glycinate

Cat. No. B4536197
CAS RN: 66824-95-1
M. Wt: 241.67 g/mol
InChI Key: ATNIQYFSDQIEJR-UHFFFAOYSA-N
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Description

Ethyl N-(3-chlorobenzoyl)glycinate is a compound involved in various chemical syntheses and analyses. Its relevance spans from the preparation of peptide nucleic acid monomers to the creation of complex molecular structures and investigation of its photophysical properties.

Synthesis Analysis

The synthesis of ethyl N-(3-chlorobenzoyl)glycinate and related compounds involves methods such as reductive alkylation, phase-transfer catalysis, and reactions with acetylenic ketones. For instance, an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, was achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield without the need for chromatography (Viirre & Hudson, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For example, the structure of ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride was determined, providing insights into the ligand-receptor interaction mode at the glycine-binding site (Karolak‐Wojciechowska, Mrozek, & Kieć‐Kononowicz, 2000).

Chemical Reactions and Properties

Ethyl N-(3-chlorobenzoyl)glycinate participates in various chemical reactions, including monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions. These reactions facilitate the synthesis of α-alkylated aspartic and glutamic acid derivatives, among other products (López et al., 1996).

Physical Properties Analysis

The photophysical properties of related compounds, such as ethyl N-(5-bromosalicylidene)glycinate and ethyl N-(5-nitrosalicylidene)glycinate, have been studied. These investigations reveal information on the solvatochromic and luminescent properties, crucial for understanding the behavior of these compounds under different conditions (Shiryaev et al., 2020).

Chemical Properties Analysis

The chemical properties of ethyl N-(3-chlorobenzoyl)glycinate and its analogs have been explored through reactions with proton donors, showcasing the hydrogen bond formation at various acceptor sites. These studies contribute to a deeper understanding of the compound's reactivity and potential interactions in chemical systems (Ruysen & Zeegers-Huyskens, 1986).

properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIQYFSDQIEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282253
Record name N-(3-Chlorobenzoyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-chlorophenyl)formamido]acetate

CAS RN

66824-95-1
Record name N-(3-Chlorobenzoyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66824-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorobenzoyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-chlorobenzoyl chloride (6.0 mL, 58 mmol) in dichloromethane (150 mL) were added ethyl glycinate hydrochloride (10 g, 72 mmol) and triethylamine (20 mL, 142 mmol). After stirring for 1 h, the mixture was diluted with saturated NaHCO3 and the aqueous layer extracted twice with dichloromethane. The combined organic layers were dried over Na2SO4 and evaporated to dryness in vacuo to give the desired product (9.8 g) as a white solid which was taken on without purification.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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